molecular formula C11H13Cl2NO5 B7827282 1-[(2Z)-3-carboxy-2,3-dichloroprop-2-enamido]cyclohexane-1-carboxylic acid

1-[(2Z)-3-carboxy-2,3-dichloroprop-2-enamido]cyclohexane-1-carboxylic acid

Cat. No.: B7827282
M. Wt: 310.13 g/mol
InChI Key: QXUDWBIOORUHKZ-SREVYHEPSA-N
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Description

1-[(2Z)-3-carboxy-2,3-dichloroprop-2-enamido]cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring and a dichloroprop-2-enamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2Z)-3-carboxy-2,3-dichloroprop-2-enamido]cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexane ring and the dichloroprop-2-enamido group separately. These components are then combined under specific reaction conditions to form the final compound. Common reagents used in the synthesis include chlorinating agents, carboxylating agents, and amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(2Z)-3-carboxy-2,3-dichloroprop-2-enamido]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: The dichloroprop-2-enamido group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically require acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled temperatures.

    Substitution: Nucleophilic reagents, such as amines or thiols, are used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

1-[(2Z)-3-carboxy-2,3-dichloroprop-2-enamido]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth or inflammation.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-[(2Z)-3-carboxy-2,3-dichloroprop-2-enamido]cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[(2Z)-3-carboxy-2,3-dichloroprop-2-enamido]cyclohexane-1-carboxylic acid derivatives: These compounds have similar structures but with different substituents on the cyclohexane ring or the dichloroprop-2-enamido group.

    Other cyclohexane carboxylic acids: Compounds with a cyclohexane ring and carboxylic acid groups, but without the dichloroprop-2-enamido group.

Uniqueness

This compound is unique due to the presence of the dichloroprop-2-enamido group, which imparts specific chemical and biological properties. This makes it distinct from other cyclohexane carboxylic acids and their derivatives, offering unique opportunities for research and application.

Properties

IUPAC Name

1-[[(Z)-3-carboxy-2,3-dichloroprop-2-enoyl]amino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO5/c12-6(7(13)9(16)17)8(15)14-11(10(18)19)4-2-1-3-5-11/h1-5H2,(H,14,15)(H,16,17)(H,18,19)/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUDWBIOORUHKZ-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)C(=C(C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)(C(=O)O)NC(=O)/C(=C(\C(=O)O)/Cl)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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